molecular formula C7H5N3S B1274100 1,2,3-Benzotriazine-4-thiol CAS No. 2536-88-1

1,2,3-Benzotriazine-4-thiol

Cat. No.: B1274100
CAS No.: 2536-88-1
M. Wt: 163.2 g/mol
InChI Key: SOHTXRQJQMFAPQ-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazine-4-thiol (BT-4-thiol) is an organic compound belonging to the class of benzotriazoles. It is a versatile building block for the synthesis of numerous organic compounds and has been used in a variety of scientific research applications. BT-4-thiol is a colorless, crystalline solid with a melting point of 132-134°C and a boiling point of 200°C. The chemical formula for BT-4-thiol is C6H4N3S.

Scientific Research Applications

Antitumor Activities

  • Design and synthesis of novel substituted 1,2,3-benzotriazines demonstrated increased antiproliferative effects against various cancer cell lines. Compounds like 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine showed notable potency in inhibiting the growth of different cancer cells, including breast, prostate, and lung cancers (Lv et al., 2008).

Bioreductive Anticancer Drugs

  • SR 4233 (tirapazamine), a derivative of 1,2,4-benzotriazine, was identified as a leading compound in a new class of bioreductive anticancer drugs. It showed specific toxicity to cells at low oxygen tensions, which are a common feature in solid tumors (Brown, 1993).
  • Further studies on tirapazamine revealed its mechanism of action involves DNA damage in hypoxic cells through bioreductive activation (Daniels et al., 1998).

Mechanisms of DNA Damage

  • Research into tirapazamine's one-electron reduction and its effects on DNA showed that it causes DNA double-strand breaks in hypoxic cells, a crucial aspect of its antitumor activity (Daniels & Gates, 1996).
  • Additional studies provided insights into the DNA damage mechanism, suggesting involvement of hydroxyl radical release from enzymatically activated benzotriazines (Shen et al., 2014).

Synthesis and Applications

  • Novel oxidative rearrangement of 3-aminoindazoles led to the production of diverse functionalized 1,2,3-benzotriazine-4(3 H)-ones, highlighting the versatility of these compounds in chemical synthesis (Zhou et al., 2018).
  • A mild and eco-friendly protocol for the synthesis of 1,2,3-benzotriazine-4-(3H)-ones was developed, demonstrating the potential for cost-effective and environmentally friendly production methods (Khaligh et al., 2018).

Future Directions

Research on 1,2,3-Benzotriazine-4-thiol and its derivatives is ongoing. The fused 1,2,3-benzotriazine-4-one-triketone hybrid is a promising chemical tool for the development of more potent HPPD inhibitors and provides a valuable lead compound for herbicide innovation .

Biochemical Analysis

Biochemical Properties

1,2,3-Benzotriazine-4-thiol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as protein disulfide isomerase and ERp57, which are involved in the formation and rearrangement of disulfide bonds in proteins . These interactions are essential for the proper folding and functioning of many proteins. Additionally, this compound can form complexes with metal ions, further influencing its biochemical properties and interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has demonstrated antiproliferative effects by inhibiting the growth of microvascular endothelial cells and various cancer cell lines . This compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, its interaction with protein disulfide isomerase and ERp57 involves the formation of disulfide bonds, which are crucial for protein folding . Additionally, this compound can inhibit or activate enzymes, leading to changes in cellular processes such as signal transduction and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The metabolic flux of this compound can influence the levels of various metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to bind to metal ions also affects its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with thiol isomerases such as protein disulfide isomerase and ERp57 . These interactions are essential for the proper folding and functioning of proteins. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its biochemical properties and effects.

Properties

IUPAC Name

1H-1,2,3-benzotriazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHTXRQJQMFAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180007
Record name 1,2,3-Benzotriazin-4-yl hydrosulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2536-88-1
Record name 1,2,3-Benzotriazin-4-yl hydrosulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Benzotriazin-4-yl hydrosulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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